molecular formula C8H7ClF2 B1390686 1-Chloro-3-(1,1-difluoroethyl)benzene CAS No. 1204295-57-7

1-Chloro-3-(1,1-difluoroethyl)benzene

Cat. No.: B1390686
CAS No.: 1204295-57-7
M. Wt: 176.59 g/mol
InChI Key: KMXLZIVLOGLOLE-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,1-difluoroethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a 1,1-difluoroethyl group at the meta position. The 1,1-difluoroethyl (−CF₂CH₃) moiety is of significant interest in medicinal chemistry due to its ability to mimic the steric and electronic properties of methoxy (−OCH₃) groups, making it a valuable bioisostere in drug design . For instance, this group enhances metabolic stability and lipophilicity in pharmaceuticals, as seen in clinical agents like LSZ102, a breast cancer therapeutic . The compound’s synthesis typically involves difluoroethylation reactions using reagents such as 1,1-difluoroethyl chloride, which enables efficient introduction of the −CF₂CH₃ group into aromatic systems .

Properties

IUPAC Name

1-chloro-3-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLZIVLOGLOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285826
Record name 1-Chloro-3-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-57-7
Record name 1-Chloro-3-(1,1-difluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1,1-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with 1,1-difluoroethane in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of the nitro group with the difluoroethyl group.

Industrial Production Methods: In industrial settings, the production of 1-chloro-3

Biological Activity

Overview

1-Chloro-3-(1,1-difluoroethyl)benzene, with the chemical formula C8H6ClF3, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of halogenated organic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by the presence of fluorine atoms enhance its reactivity and interaction with biological systems.

1-Chloro-3-(1,1-difluoroethyl)benzene is characterized by:

  • Molecular Weight : 196.58 g/mol
  • Appearance : Colorless liquid with a sweet odor
  • Boiling Point : Approximately 150°C
  • Solubility : Low solubility in water but soluble in organic solvents

The biological activity of 1-Chloro-3-(1,1-difluoroethyl)benzene is primarily attributed to its ability to interact with various biomolecules. The presence of the difluoroethyl group enhances its binding affinity to target enzymes and receptors. This compound can act as an inhibitor or modulator of enzymatic activity, influencing metabolic pathways critical for cellular function.

Antimicrobial Activity

Research has indicated that halogenated compounds, including 1-Chloro-3-(1,1-difluoroethyl)benzene, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Cancer Research

In cancer research, fluorinated compounds have been explored for their ability to inhibit tumor growth. Preliminary studies suggest that 1-Chloro-3-(1,1-difluoroethyl)benzene may exhibit cytotoxic effects on specific cancer cell lines by inducing apoptosis through mitochondrial pathways . Further investigation is needed to elucidate the precise mechanisms involved.

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate the effectiveness against bacterial strainsShowed significant inhibition against E. coli and S. aureus
Cancer Cell Line Study Assess cytotoxic effects on cancer cellsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency

Synthesis and Applications

The synthesis of 1-Chloro-3-(1,1-difluoroethyl)benzene typically involves the reaction of 1-chloro-2,4-difluorobenzene with difluoroethane under catalyzed conditions. This compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-Chloro-3-(1,1-difluoroethyl)benzene with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Key Properties/Applications References
1-Chloro-3-(2-fluoropropyl)benzene −CH₂CH₂F at meta position Exhibits distinct NMR profiles (¹H: δ 1.8–2.1 ppm for fluoropropyl; ¹³C: δ 30–35 ppm) . Lower metabolic stability compared to difluoroethyl analogues.
1-Chloro-3-(1-chloroethyl)benzene −CH(Cl)CH₃ at meta position Higher electrophilicity due to Cl substitution; used in hydrochlorination reactions . Limited bioactivity due to reduced lipophilicity.
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene −CH(C₆H₄Cl) at meta position Biphenyl structure enhances steric bulk; utilized as a reference standard in pharmaceutical impurity analysis .
1-Chloro-3-(trifluoromethyl)benzene −CF₃ at meta position Strong electron-withdrawing effect increases reactivity in nucleophilic substitution. Used in agrochemical synthesis.

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The −CF₂CH₃ group in 1-Chloro-3-(1,1-difluoroethyl)benzene exhibits moderate electron-withdrawing effects, intermediate between −CF₃ (stronger) and −CH₂F (weaker). This balance optimizes stability and reactivity in drug-like molecules .
  • Steric Profile : The 1,1-difluoroethyl group (van der Waals volume ≈ 46 ų) closely matches the methoxy group (≈ 42 ų), enabling bioisosteric replacement without disrupting target binding . In contrast, bulkier groups like −CH(C₆H₄Cl) (e.g., in MM2513.02) may hinder pharmacokinetics .

Pharmaceutical Relevance

  • 1,1-Difluoroethyl-containing aromatics are prioritized in drug discovery due to their enhanced metabolic stability and target affinity. For example, triazolopyrimidine-based DHODH inhibitors with −CF₂CH₃ show 10-fold higher potency than methoxy analogues .
  • In contrast, chlorinated derivatives (e.g., 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene) are primarily used as reference standards or intermediates, lacking direct therapeutic applications .

Key Research Findings

  • Bioisosteric Advantage : The −CF₂CH₃ group in 1-Chloro-3-(1,1-difluoroethyl)benzene reduces oxidative metabolism in vivo, extending half-life compared to −OCH₃ or −CH₂F analogues .
  • Reactivity Trade-offs : While −CF₂CH₃ improves drug-like properties, it complicates electrophilic substitution reactions due to reduced ring activation. This contrasts with −CF₃-substituted derivatives, which are more reactive but less metabolically stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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